![molecular formula C34H16N4S4 B15342865 4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile](/img/structure/B15342865.png)
4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile is a complex organic compound with the molecular formula C34H16N4S4. It is known for its unique structure, which includes multiple dithiolylidene and benzonitrile groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile typically involves the reaction of 4,5-bis(4-cyanophenyl)-1,3-dithiol-2-ylidene with 2,2’-bi(1,3-dithiolylidene) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and conductive materials.
Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile involves its ability to participate in electron transfer processes. The compound’s dithiolylidene groups facilitate the transfer of electrons, making it an effective component in electronic devices. The benzonitrile groups contribute to the compound’s stability and electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzonitrile: Similar structure but with ethene groups instead of dithiolylidene.
Bis(pinacolato)diboron: Contains boron atoms and is used in different applications such as catalysis[][3].
Uniqueness
4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile is unique due to its combination of dithiolylidene and benzonitrile groups, which provide distinct electronic properties and stability. This makes it particularly valuable in the field of organic electronics and materials science .
Eigenschaften
Molekularformel |
C34H16N4S4 |
|---|---|
Molekulargewicht |
608.8 g/mol |
IUPAC-Name |
4-[2-[4,5-bis(4-cyanophenyl)-1,3-dithiol-2-ylidene]-5-(4-cyanophenyl)-1,3-dithiol-4-yl]benzonitrile |
InChI |
InChI=1S/C34H16N4S4/c35-17-21-1-9-25(10-2-21)29-30(26-11-3-22(18-36)4-12-26)40-33(39-29)34-41-31(27-13-5-23(19-37)6-14-27)32(42-34)28-15-7-24(20-38)8-16-28/h1-16H |
InChI-Schlüssel |
GOBHMPHSTLKVBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=C(SC(=C3SC(=C(S3)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N)S2)C6=CC=C(C=C6)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


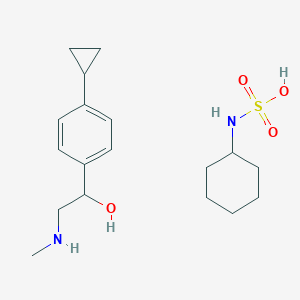

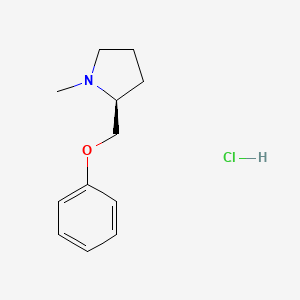
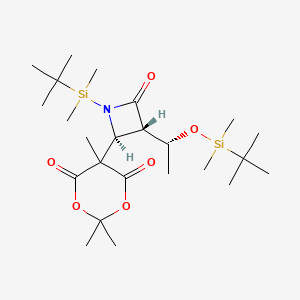
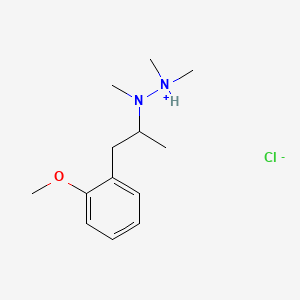
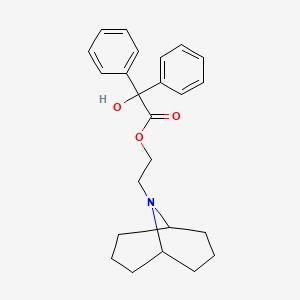
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde](/img/structure/B15342829.png)
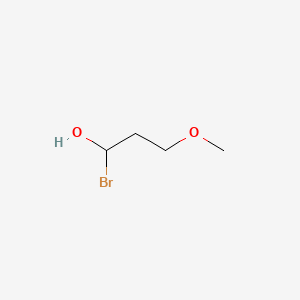
![5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)


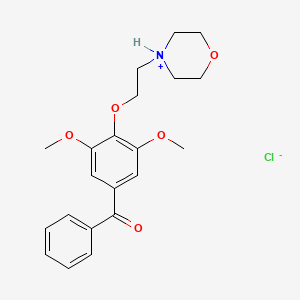

![N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]-N-benzylcarbamate](/img/structure/B15342866.png)
